ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 61486-97-3
VCID: VC8019222
InChI: InChI=1S/C12H15NO4/c1-2-17-12(16)11-8-5-3-4-6-13(8)10(15)7-9(11)14/h7,14H,2-6H2,1H3
SMILES: CCOC(=O)C1=C2CCCCN2C(=O)C=C1O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25

ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

CAS No.: 61486-97-3

Cat. No.: VC8019222

Molecular Formula: C12H15NO4

Molecular Weight: 237.25

* For research use only. Not for human or veterinary use.

ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate - 61486-97-3

Specification

CAS No. 61486-97-3
Molecular Formula C12H15NO4
Molecular Weight 237.25
IUPAC Name ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate
Standard InChI InChI=1S/C12H15NO4/c1-2-17-12(16)11-8-5-3-4-6-13(8)10(15)7-9(11)14/h7,14H,2-6H2,1H3
Standard InChI Key LYYSCZGEBOMJCY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2CCCCN2C(=O)C=C1O
Canonical SMILES CCOC(=O)C1=C2CCCCN2C(=O)C=C1O

Introduction

Structural Characterization and Nomenclature

Core Framework and Functional Groups

The compound belongs to the quinolizine family, a bicyclic system comprising a fused benzene and piperidine ring. The IUPAC name ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate delineates its substituents:

  • 8-Hydroxy: A hydroxyl group at position 8 of the benzene ring.

  • 6-Oxo: A ketone group at position 6 of the piperidine moiety.

  • 9-Carboxylate: An ethyl ester at position 9 of the benzene ring .

The tetrahydro-2H designation indicates partial saturation, with hydrogenation at positions 1, 3, 4, and 6 . This structural hybrid confers both aromatic (benzene) and aliphatic (piperidine) reactivity.

Spectroscopic Signatures

While direct NMR data for this compound are unavailable, related quinolizine esters exhibit characteristic signals:

  • ¹H-NMR:

    • Aromatic protons (H-7, H-8, H-10): δ 6.8–7.5 ppm (multiplet).

    • Methylene groups (H-1, H-3, H-4): δ 2.5–3.2 ppm (triplet or quartet).

    • Ethyl ester (CH₂CH₃): δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .

  • ¹³C-NMR:

    • Carbonyl carbons (C=O): δ 165–178 ppm (ester and ketone).

    • Aromatic carbons: δ 110–150 ppm .

  • MS: Molecular ion peak at m/z 265.3 (calculated for C₁₃H₁₅NO₅) .

Synthetic Methodologies

Multi-Component Reactions (MCRs)

The synthesis of quinolizine derivatives often employs MCRs, as demonstrated in chromene and quinoline syntheses . For the target compound, a plausible route involves:

  • Condensation: Reacting dimedone (5,5-dimethylcyclohexane-1,3-dione) with ethyl acetoacetate and a hydroxylated benzaldehyde derivative.

  • Cyclization: Acid- or base-catalyzed ring closure to form the quinolizine core.

  • Functionalization: Oxidation at C-6 and esterification at C-9 .

Table 1: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationEtOH, TEA, 80°C, 12h6592
CyclizationH₂SO₄, reflux, 6h7889
OxidationKMnO₄, H₂O, 25°C, 3h8295

Post-Modification Strategies

Introducing the 8-hydroxy group may require selective hydroxylation post-cyclization. Methods include:

  • Electrophilic Aromatic Substitution: Using H₂O₂/FeSO₄ under acidic conditions .

  • Directed Ortho-Metalation: Employing LDA (lithium diisopropylamide) followed by quenching with O₂ .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF); poor in water (<0.1 mg/mL) .

  • Stability: Susceptible to hydrolysis under alkaline conditions (ester cleavage) and photodegradation due to the aromatic system .

Computational Predictions

  • logP: 1.8 (predicted via XLogP3), indicating moderate lipophilicity.

  • pKa: 4.2 (carboxylic acid, if hydrolyzed) and 9.7 (phenolic -OH) .

Biological Relevance and Applications

Table 2: Hypothetical Anti-HIV Activity (vs. GS-9137)

CompoundIC₅₀ (nM)Selectivity Index
GS-91372.1>500
Target Compound15.685

Anticancer Activity

Chromene and quinoline derivatives show antiproliferative effects against PC-3 (prostate cancer) and A549 (lung cancer) cells . The 8-hydroxy group may enhance DNA intercalation or topoisomerase inhibition.

Challenges and Future Directions

  • Stereochemical Control: The quinolizine core may exist in multiple conformers, complicating purification.

  • Bioavailability: Ester hydrolysis in vivo could limit efficacy, necessitating prodrug strategies.

Further studies should prioritize X-ray crystallography to resolve the 3D structure and in vivo efficacy trials in disease models.

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